molecular formula C9H11N3 B2943302 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945021-49-8

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2943302
CAS No.: 945021-49-8
M. Wt: 161.208
InChI Key: HOMNAVGFMHNVBH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound with the molecular formula C9H11N3. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 1 and 7, and an amino group at position 2 on the benzimidazole ring.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at positions 1 and 7.

    2-Methyl-1H-benzo[d]imidazol-2-amine: Has a single methyl group at position 2.

    1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are at positions 1 and 3

Uniqueness

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other benzimidazole derivatives .

Biological Activity

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Its unique structural features, particularly the presence of two methyl groups at the 1 and 7 positions, influence its chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : Approximately 161.22 g/mol
  • Structure : The compound features a benzimidazole core with specific substitutions that enhance its biological interactions.

This compound exhibits a range of biological activities through various mechanisms:

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it interacts with multiple kinases, leading to apoptosis in cancer cells .
  • DNA Binding : Studies indicate that it may bind to DNA, affecting gene expression and cellular processes.

Biochemical Pathways

The compound can influence several biochemical pathways:

  • Induction of cell cycle arrest and apoptosis in cancer cells, specifically HepG2 liver cancer cells, through modulation of pro-apoptotic and anti-apoptotic proteins .
  • Potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans, indicating its utility as an antimicrobial agent .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines by:

  • Upregulating caspase-3 and Bax while downregulating Bcl-2 .
  • Exhibiting significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Effective against both Gram-positive and Gram-negative bacteria with low minimum inhibitory concentrations (MIC) reported .
MicroorganismMIC (µg/mL)
Staphylococcus aureus< 1
Mycobacterium smegmatis< 1
Candida albicans< 10

Case Studies

Several studies have focused on the biological activity of related compounds within the benzimidazole class:

  • Antitumor Activity : A study indicated that derivatives similar to this compound showed significant antitumor effects in vitro, with enhanced binding affinities to target enzymes .
  • Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound binds effectively to target proteins involved in cancer pathways, suggesting its potential as a multi-targeted therapeutic agent.

Properties

IUPAC Name

1,7-dimethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMNAVGFMHNVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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